molecular formula C₂₀H₁₅ClO B1141763 4-(2-Chloro-1,2-diphenylethenyl)phenol CAS No. 53775-07-8

4-(2-Chloro-1,2-diphenylethenyl)phenol

Cat. No.: B1141763
CAS No.: 53775-07-8
M. Wt: 306.79
InChI Key:
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Description

It has been widely used in various consumer products, including soaps, toothpaste, and cosmetics, since its introduction in the 1970s. The compound’s unique structure allows for diverse applications, making it a significant material in scientific research .

Preparation Methods

The synthesis of 4-(2-Chloro-1,2-diphenylethenyl)phenol typically involves the chlorination of 2-diphenylethenylphenol under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product .

Chemical Reactions Analysis

4-(2-Chloro-1,2-diphenylethenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated phenolic compounds.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Scientific Research Applications

4-(2-Chloro-1,2-diphenylethenyl)phenol is extensively used in scientific research due to its antibacterial and antifungal properties. Its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies related to microbial resistance and biofilm formation.

    Medicine: Investigated for its potential use in developing new antimicrobial agents.

    Industry: Utilized in the formulation of consumer products to prevent microbial contamination

Mechanism of Action

The compound exerts its effects by targeting and inhibiting the enoyl-acyl carrier protein reductase enzyme, which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular pathways involved include the disruption of membrane integrity and interference with essential metabolic processes .

Comparison with Similar Compounds

4-(2-Chloro-1,2-diphenylethenyl)phenol is unique due to its broad-spectrum antimicrobial activity. Similar compounds include:

    Chlorhexidine: Another widely used antimicrobial agent with a different mechanism of action.

    Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.

    Hexachlorophene: An antimicrobial agent with a similar structure but different applications.

Properties

IUPAC Name

4-(2-chloro-1,2-diphenylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZKUFVAKHXHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine (E and Z)-1-[(4-hydroxy)phenyl]-1,2-diphenyl-ethylene [Cacchi et al, Tet. Lets. 25, 3137-3140 (1984)] (0.90 g, 3.31 mmol) and N-chlorosuccinimide (0.486 g, 3.64 mmol) in chloroform (20 mL). Heat to reflux and allow to stir at reflux for 48 hours. Evaporate in vacuo. Chromatograph on silica gel eluting with 20% ethyl acetate/hexane to give the title compound as a solid: mp; 127°-129° C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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